molecular formula C10H20O2 B163019 Methyl nonanoate CAS No. 1731-84-6

Methyl nonanoate

Cat. No. B163019
CAS RN: 1731-84-6
M. Wt: 172.26 g/mol
InChI Key: IJXHLVMUNBOGRR-UHFFFAOYSA-N
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Scientific Research Applications

Methyl nonanoate has a wide range of applications in scientific research:

Safety and Hazards

Methyl nonanoate is classified as a combustible liquid . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

Methyl nonanoate has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . It is anticipated that this compound will continue to be used in the development of efficient synthetic strategies for producing these compounds .

Mechanism of Action

Methyl nonanoate exerts its effects through interactions with various molecular targets and pathways. As a fatty acid methyl ester, it can interact with lipid membranes and influence membrane fluidity and permeability. It may also interact with specific proteins and enzymes, modulating their activity and function .

Similar Compounds:

    Methyl octanoate: Another fatty acid methyl ester with a shorter carbon chain.

    Methyl decanoate: A fatty acid methyl ester with a longer carbon chain.

    Methyl laurate: A fatty acid methyl ester with a 12-carbon chain.

Comparison: this compound is unique due to its specific chain length, which influences its physical and chemical properties. Compared to methyl octanoate, it has a higher boiling point and lower volatility. Compared to methyl decanoate and methyl laurate, it has a lower boiling point and higher volatility. These differences make this compound suitable for specific applications in perfumes and flavors where a balance between volatility and stability is required .

Biochemical Analysis

Biochemical Properties

Methyl nonanoate plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with neutrophil gelatinase-associated lipocalin and Ig gamma-1 chain C region in humans . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of metabolic pathways and potential effects on cell proliferation and differentiation . Understanding these cellular effects is essential for exploring its potential in medical and biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is involved in enzyme inhibition or activation, which can lead to changes in gene expression . The compound’s mechanism of action includes interactions with specific proteins and enzymes, influencing their activity and function within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that this compound can have lasting effects on cellular function, both in vitro and in vivo

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have beneficial effects, while high doses can lead to toxicity or adverse effects . Understanding the dosage effects is essential for determining the safe and effective use of this compound in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels . These interactions are important for understanding its role in cellular metabolism and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding its role in cellular processes and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl nonanoate is synthesized through the esterification of nonanoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of nonanoic acid with methanol in the presence of an acid catalyst. The reaction mixture is heated to a temperature of around 60-70°C and maintained under reflux for several hours. The product is then purified by distillation to obtain high-purity this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form nonanoic acid and other oxidation products.

    Reduction: Reduction of this compound can lead to the formation of nonanol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

properties

IUPAC Name

methyl nonanoate
Source PubChem
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InChI

InChI=1S/C10H20O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXHLVMUNBOGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
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DSSTOX Substance ID

DTXSID8061921
Record name Methyl n-nonanoate
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Molecular Weight

172.26 g/mol
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Physical Description

Clear colorless liquid with an ester-like odor; [Acros Organics MSDS], Liquid, colourless to pale yellow oily liquid with a wine, coconut odour
Record name Methyl nonanoate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/208/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

213.00 to 214.00 °C. @ 760.00 mm Hg
Record name Methyl nonanoate
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Solubility

0.0229 mg/mL at 25 °C, soluble in alcohol, ether; insoluble in water
Record name Methyl nonanoate
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Record name Methyl nonanoate
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Density

0.870-0.879
Record name Methyl nonanoate
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Vapor Pressure

0.21 [mmHg]
Record name Methyl nonanoate
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CAS RN

1731-84-6
Record name Methyl nonanoate
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Record name Methyl pelargonate
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Record name Nonanoic acid, methyl ester
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Record name Methyl n-nonanoate
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Record name METHYL NONANOATE
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Record name Methyl nonanoate
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Melting Point

-35 °C
Record name Methyl nonanoate
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Synthesis routes and methods

Procedure details

The foregoing precursors may subsequently be hydrogenated to methyl pelargonate (methyl nonanoate) and pelargonic acid may then be obtained by acid-catalyzed hydrolysis of methyl pelargonate.
Name
methyl pelargonate (methyl nonanoate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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